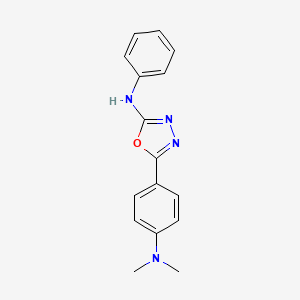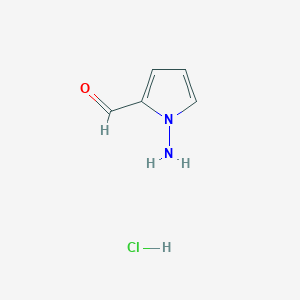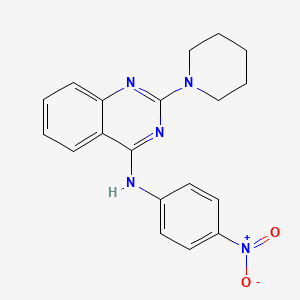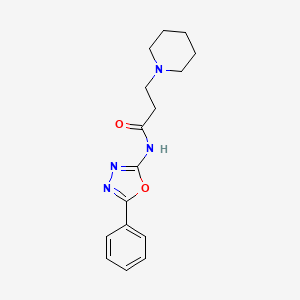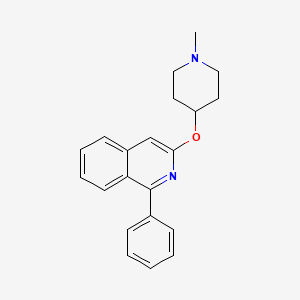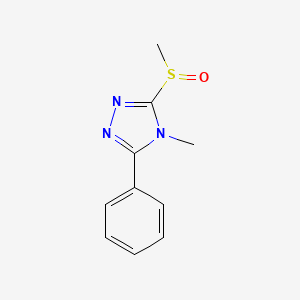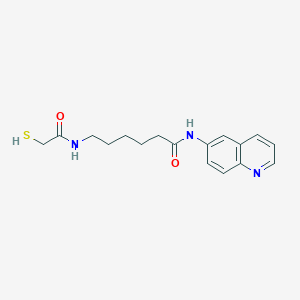![molecular formula C14H19IO B12909218 Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)- CAS No. 651057-11-3](/img/structure/B12909218.png)
Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran is a chiral organic compound that features a tetrahydrofuran ring substituted with an iodo-phenylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral starting materials, such as ®-1-iodo-4-phenylbutane and ®-tetrahydrofuran.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often using a strong acid or base as a catalyst.
Substitution Reaction: The iodo-phenylbutyl group is introduced via a substitution reaction, where the iodine atom replaces a leaving group on the tetrahydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a hydrocarbon.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of new substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Hydroxytetrahydrofuran: A similar compound with a hydroxyl group instead of an iodo-phenylbutyl group.
®-Tetrahydrofurfurylamine: Another related compound with an amine group.
Uniqueness
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
651057-11-3 |
|---|---|
Fórmula molecular |
C14H19IO |
Peso molecular |
330.20 g/mol |
Nombre IUPAC |
(2R)-2-[(1R)-1-iodo-4-phenylbutyl]oxolane |
InChI |
InChI=1S/C14H19IO/c15-13(14-10-5-11-16-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2/t13-,14-/m1/s1 |
Clave InChI |
WAEHTTRWKIPBLQ-ZIAGYGMSSA-N |
SMILES isomérico |
C1C[C@@H](OC1)[C@@H](CCCC2=CC=CC=C2)I |
SMILES canónico |
C1CC(OC1)C(CCCC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


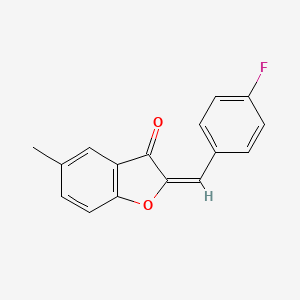
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)

